(3Z)-5-BROMO-3-[(4-ETHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
Description
(3Z)-5-BROMO-3-[(4-ETHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound belonging to the indolin-2-one family. This compound is characterized by the presence of a bromine atom at the 5th position, an ethylbenzylidene group at the 3rd position, and a dihydroindol-2-one core structure. It is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C17H14BrNO |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
(3Z)-5-bromo-3-[(4-ethylphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H14BrNO/c1-2-11-3-5-12(6-4-11)9-15-14-10-13(18)7-8-16(14)19-17(15)20/h3-10H,2H2,1H3,(H,19,20)/b15-9- |
InChI Key |
YZPWIGJYQUJUES-DHDCSXOGSA-N |
SMILES |
CCC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-BROMO-3-[(4-ETHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 5-bromoindolin-2-one.
Aldol Condensation: The key step involves an aldol condensation reaction between 5-bromoindolin-2-one and 4-ethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-BROMO-3-[(4-ETHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of 5-bromo-3-(4-ethylbenzyl)-1,3-dihydro-2H-indol-2-one.
Substitution: Formation of various substituted indolin-2-one derivatives.
Scientific Research Applications
(3Z)-5-BROMO-3-[(4-ETHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly acetylcholine esterase (AChE) inhibition, which is relevant for Alzheimer’s disease research.
Chemical Biology: It serves as a probe in studying various biochemical pathways and interactions.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3Z)-5-BROMO-3-[(4-ETHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as acetylcholine esterase (AChE) by binding to the active site, thereby preventing the breakdown of acetylcholine.
Pathways Involved: It may affect signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one: Similar structure with a methoxy group instead of an ethyl group.
5-bromo-3-(4-nitrobenzylidene)-1,3-dihydro-2H-indol-2-one: Contains a nitro group, which may confer different biological activities.
Uniqueness
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
